beta-Lipotropin fragment 61-64

概要

説明

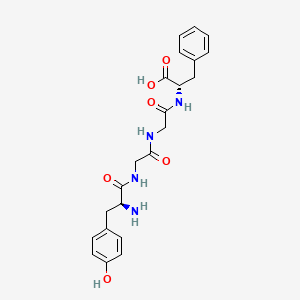

beta-Lipotropin fragment 61-64 is a tetrapeptide composed of the amino acids tyrosine, glycine, glycine, and phenylalanine. Peptides like this one play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling. The unique sequence of amino acids in tyrosyl-glycyl-glycyl-phenylalanyl contributes to its specific chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-glycyl-glycyl-phenylalanyl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Industrial Production Methods

In industrial settings, the production of peptides like tyrosyl-glycyl-glycyl-phenylalanyl can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

化学反応の分析

Enzymatic Hydrolysis and Proteolytic Processing

Beta-Lipotropin fragment 61-64 is susceptible to enzymatic cleavage under physiological conditions:

- Pepsin-mediated hydrolysis : Incubation with pepsin at pH 2.2 and 37°C cleaves peptide bonds, generating smaller fragments. This reaction was utilized in synthetic workflows to produce β-LPH fragments .

- Brain extract processing : Aqueous extracts from rat brain catalyze the cleavage of β-LPH-[1-91] into active morphinomimetic fragments, including β-LPH-[61-64], through endopeptidases .

| Enzyme/Condition | Reaction Outcome | Reference |

|---|---|---|

| Pepsin (pH 2.2) | Hydrolysis of peptide bonds | |

| Brain endopeptidases | Generation of morphinomimetic fragments |

Oxidation Reactions

The tyrosine residue (Tyr) at the N-terminal undergoes oxidation:

- Tyrosine oxidation : The phenolic hydroxyl group of Tyr can be oxidized to form dityrosine crosslinks or quinone derivatives under oxidative stress . This modification impacts receptor-binding affinity and biological activity.

Enzymatic Degradation by Peptidases

β-LPH-[61-64] interacts with peptidases in biological systems:

- Aminopeptidases : Remove N-terminal tyrosine, reducing opioid activity .

- Carboxypeptidases : Cleave the C-terminal phenylalanine (Phe), generating inactive tripeptides .

Receptor-Ligand Interactions

The fragment exhibits morphinomimetic activity through non-covalent interactions:

- Opioid receptor binding : The Tyr-Gly-Gly-Phe sequence mimics endogenous opioids like met-enkephalin, enabling competitive binding to μ-opioid receptors .

- Structure-activity relationship :

Comparative Reactivity with Related Peptides

| Peptide | Sequence | Key Reactivity Differences |

|---|---|---|

| β-LPH-[61-64] | Tyr-Gly-Gly-Phe | Susceptible to aminopeptidases |

| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Methionine oxidation alters stability |

| β-Endorphin (1-9) | Tyr-Gly-Gly-Phe-Met-Thr | Longer sequence resists carboxypeptidases |

| Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile | Basic residues enhance protease resistance |

Synthetic Modifications

Chemical synthesis routes enable tailored modifications:

科学的研究の応用

Morphinomimetic Activity

Beta-LPH-[61-64] exhibits morphinomimetic activity, meaning it can mimic the effects of morphine and other opioids. Research indicates that this fragment is the shortest sequence of beta-lipotropin that retains this activity. In bioassays, beta-LPH-[61-64] demonstrated significant potency compared to other opioid peptides, establishing its relevance in pain modulation and neuropharmacology. For instance, studies have shown that it can induce similar effects to beta-endorphin when microinjected into specific brain regions, suggesting its potential as an endogenous neuroleptic agent .

Neuromodulation

The neuromodulatory effects of beta-LPH-[61-64] are particularly noteworthy. Microinjection studies in animal models have revealed that this peptide can induce sedation and catalepsy, similar to the effects observed with traditional neuroleptic drugs. This suggests that disturbances in the bioavailability of beta-LPH-[61-64] could contribute to various psychopathological states . The fragment's ability to influence behavior highlights its potential for therapeutic applications in treating mood disorders and other psychiatric conditions.

Research on Pain Mechanisms

Beta-LPH-[61-64] has been utilized in research aimed at understanding the mechanisms of pain and analgesia. Its morphinomimetic properties make it a valuable tool for studying opioid receptor interactions and the pathways involved in pain relief. By examining how this fragment interacts with opioid receptors, researchers can gain insights into developing new analgesics with fewer side effects compared to conventional opioids .

Peptide Bond Formation Studies

In addition to its biological significance, beta-LPH-[61-64] serves as a model peptide for studying peptide bond formation and stability. Its relatively simple structure allows researchers to explore fundamental aspects of peptide chemistry, which can have broader implications for drug design and development.

Potential Therapeutic Applications

Given its biological activities, beta-LPH-[61-64] holds promise for therapeutic applications in several areas:

- Pain Management : As a potential alternative or adjunct to traditional opioids.

- Psychiatric Disorders : Exploring its role as a neuromodulator could lead to new treatments for depression and anxiety.

- Neurodegenerative Diseases : Investigating its protective effects on neuronal health may reveal new strategies for managing conditions like Alzheimer's disease.

Case Studies and Research Findings

作用機序

The mechanism of action of tyrosyl-glycyl-glycyl-phenylalanyl involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular processes. The exact pathways and targets depend on the biological context in which the peptide is studied.

類似化合物との比較

Similar Compounds

Tyrosyl-glycyl-glycine: A tripeptide with similar properties but lacking the phenylalanine residue.

Phenylalanyl-glycyl-glycine: Another tripeptide with phenylalanine at the N-terminus.

Tyrosyl-glycyl-glycyl-tryptophanyl: A tetrapeptide with tryptophan instead of phenylalanine.

Uniqueness

beta-Lipotropin fragment 61-64 is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of both tyrosine and phenylalanine residues allows for unique interactions with molecular targets, making it valuable for various research applications.

生物活性

Beta-Lipotropin (β-LPH) is a polypeptide produced from the cleavage of pro-opiomelanocortin (POMC) in the anterior pituitary gland. The fragment β-LPH (61-64) is particularly significant due to its morphinomimetic properties, which mimic the effects of opioids. This article delves into the biological activities associated with β-LPH (61-64), including its roles in melanocyte activation, lipolysis, steroidogenesis, and smooth muscle contraction inhibition.

Structure and Composition

β-LPH (61-64) consists of four amino acids: Tyr-Gly-Gly-Phe . This sequence is derived from the larger β-LPH molecule, which has been shown to have various biological activities. The morphinomimetic activity of this fragment suggests that it interacts with opioid receptors, contributing to its physiological effects.

1. Melanocyte Activation

One of the primary functions of β-LPH (61-64) is its ability to activate melanocytes, leading to increased melanin production. This activity is crucial for skin pigmentation and protection against UV radiation. Studies indicate that this peptide stimulates melanogenesis through pathways involving cyclic AMP (cAMP) and protein kinase A (PKA) activation.

2. Lipolysis and Steroidogenesis

β-LPH (61-64) has been implicated in promoting lipolysis, the breakdown of fats into fatty acids and glycerol, which is essential for energy metabolism. Additionally, it plays a role in steroidogenesis, the process by which steroids are generated from cholesterol. These actions are vital for maintaining energy balance and hormonal homeostasis in the body.

3. Inhibition of Smooth Muscle Contractions

Research indicates that β-LPH (61-64) can inhibit smooth muscle contractions, which may have implications for gastrointestinal motility and other smooth muscle-related functions. This inhibitory effect can be beneficial in conditions characterized by excessive smooth muscle activity.

Table 1: Summary of Biological Activities of β-LPH (61-64)

Clinical Implications

The biological activities of β-LPH (61-64) have potential therapeutic implications. For instance, its role in stimulating melanin production could be leveraged in dermatological treatments for pigmentation disorders. Moreover, understanding its involvement in lipolysis may contribute to developing anti-obesity therapies.

特性

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNQVPIDAQTZOY-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975669 | |

| Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-82-2 | |

| Record name | Tyrosyl-glycyl-glycyl-phenylalanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。